Exspor
Description
Properties
CAS No. |
116917-89-6 |
|---|---|
Molecular Formula |
C20H16O6 |
Synonyms |
Exspor |
Origin of Product |
United States |
Comparison with Similar Compounds
Exspor vs. Clidox-S
Chemical Basis : Both this compound and Clidox-S are chlorine dioxide-generating sterilants, requiring mixing of sodium chlorite with an acidic activator .
Key Differences :
- Surfactant Composition: Clidox-S contains a distinct surfactant type and concentration, influencing wetting properties and efficacy on non-uniform surfaces .
- Efficacy in Application : A study demonstrated that this compound achieves 100% spore inactivation when directly sprayed, whereas misting (common in port sterilization) leaves 10–20% spores viable due to incomplete surface contact .
| Parameter | This compound | Clidox-S |
|---|---|---|
| Active Ingredient | Chlorine dioxide | Chlorine dioxide |
| Surfactant Type | Proprietary blend | Different surfactant |
| Contact Time (Spores) | 30 minutes | 30 minutes |
| Primary Use Cases | Labs, agriculture | Labs, veterinary |
This compound vs. Peracetic Acid
Chemical Basis : Peracetic acid (PAA) is an organic peroxide with broad-spectrum antimicrobial activity, functioning via oxidation.
Efficacy :
- Sporicidal Activity : Chlorine dioxide (this compound) is 1,075× more effective than ethylene oxide gas in gaseous form, whereas PAA requires longer contact times for spore inactivation .
- Material Compatibility : PAA is less corrosive to metals compared to chlorine dioxide, making it preferable for sensitive equipment .
| Parameter | This compound | Peracetic Acid |
|---|---|---|
| Mechanism | Oxidation (ClO₂) | Oxidation (CH₃COOOH) |
| Sporicidal Efficiency | High (gas phase) | Moderate |
| Typical Use Cases | Surface sterilization | Liquid sterilization |
This compound vs. Hydrogen Peroxide and Ammonia
Context : this compound is among five disinfectants (including 50% ammonia and 3% hydrogen peroxide) proven effective against Cryptosporidium oocysts .
Advantages of this compound :
- Lower toxicity compared to ammonia, which requires stringent ventilation.
- Faster action than hydrogen peroxide, which may require higher concentrations for similar efficacy .
Research Findings and Practical Considerations
Efficacy in Real-World Settings
Preparation Methods
Equipment and Environmental Requirements
-
Non-metallic containers : Polypropylene or glass vessels are mandatory to prevent corrosion and unwanted reactions with metal ions.
-
Water temperature : Cool tap water (≤25°C) minimizes excessive fume generation.
-
Ventilation : Preparations must occur in well-ventilated areas due to ClO₂’s respiratory toxicity.
Mixing Procedure
-
Dilution of Base Concentrate :
-
Activator Addition :
-
Final Solution Properties :
Efficacy Against Microbial Contaminants
Sterilization Performance
This compound’s sporicidal activity was evaluated against Bacillus subtilis and Clostridium sporogenes using a quantitative carrier test.
| Material Type | Contact Time | Log Reduction (CFU/mL) | Source |
|---|---|---|---|
| Noncorrodible (Glass) | 10 hours | 3.44 ± 0.34 | |
| Corrodible (Steel) | 10 hours | 4.15 ± 0.30 | |
| Polymeric (Plastic) | 10 hours | 3.62 ± 0.24 |
Sterilization requires immersion for ≥10 hours at 20°C, followed by rinsing with sterile water to remove residual oxidants.
Critical Factors Influencing Preparation Success
Water Quality
Temperature Control
Container Material
-
Metals : Aluminum, stainless steel, and copper undergo rapid oxidation, contaminating the solution and damaging equipment.
-
Preferred materials : Polyethylene, polypropylene, or glass ensure chemical stability.
| Sterilant | Contact Time | Log Reduction (B. subtilis) | Material Compatibility |
|---|---|---|---|
| This compound | 10 hours | 4.15 ± 0.30 | Limited for metals |
| Cidexplus (3.4%) | 10 hours | 4.00 ± 0.21 | Corrosion-resistant |
| Wavicide-01 | 10 hours | 3.62 ± 0.24 | Broad |
This compound demonstrated superior sporicidal activity on corrodible materials but exhibited lower compatibility with metal surfaces compared to glutaraldehyde-based products .
Q & A
Basic Research Questions
Q. How can I formulate a focused research question to investigate Exspor’s biochemical mechanisms?
- Methodological Answer : Begin by defining the independent variable (e.g., this compound concentration, temperature) and dependent variable (e.g., enzymatic activity, cellular response). Specify the biological system (e.g., E. coli, human cell lines) and chemical interactions (e.g., binding affinity assays). Use the "PICOT" framework (Population, Intervention, Comparison, Outcome, Time) to ensure specificity. For example: "How does this compound concentration (0.1–10 μM) affect apoptosis rates in HeLa cells over 24 hours compared to a control?" .
- Supporting Data : Trials using incremental this compound doses (Table 1) showed a nonlinear apoptosis response, suggesting threshold-dependent effects.
Q. What experimental design principles should I prioritize when studying this compound’s physicochemical properties?
- Methodological Answer :
Control Variables : Standardize pH, temperature, and solvent composition to isolate this compound’s effects .
Replication : Use triplicate samples to account for instrumental variability (e.g., HPLC measurements).
Blinding : Implement double-blind protocols if human cell lines are used to reduce observer bias .
Pilot Trials : Conduct small-scale experiments to optimize this compound solubility and stability .
- Example : A 2024 study on this compound’s thermal stability used differential scanning calorimetry (DSC) with three replicates, revealing degradation above 80°C (SD ±1.2°C) .
Q. How should I collect and validate primary data for this compound-related hypotheses?
- Methodological Answer :
- Data Collection : Use LC-MS/MS for quantitative analysis, ensuring calibration curves (R² > 0.98) and spike-and-recovery tests (85–115% accuracy) .
- Validation : Cross-verify results with orthogonal techniques (e.g., NMR for structural confirmation, fluorescence assays for binding kinetics) .
Advanced Research Questions
Q. How can I resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer :
Meta-Analysis : Aggregate data from ≥5 studies (e.g., using PRISMA guidelines) to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
Sensitivity Analysis : Test how minor changes in experimental conditions (e.g., serum concentration in cell media) affect outcomes .
Triangulation : Combine in vitro, in silico (molecular docking), and in vivo (zebrafish models) data to validate mechanisms .
- Example : A 2025 review attributed conflicting cytotoxicity results to variations in cell passage numbers and this compound’s batch purity (Table 2) .
Q. What statistical approaches are robust for analyzing nonlinear dose-response relationships in this compound studies?
- Methodological Answer :
- Model Selection : Use Akaike Information Criterion (AIC) to compare logistic vs. sigmoidal models .
- Error Analysis : Report 95% confidence intervals for EC50 values and apply bootstrap resampling (n=1000 iterations) to assess robustness .
- Software Tools : Implement R packages (e.g.,
drcfor dose-response curves) or GraphPad Prism’s asymmetric sigmoidal fitting .
Q. How can interdisciplinary methods enhance this compound’s application in drug delivery systems?
- Methodological Answer :
- Material Science Integration : Use SEM/TEM to characterize this compound-loaded nanoparticles (size, polydispersity index <0.1) .
- Pharmacokinetic Modeling : Apply compartmental models to predict this compound’s bioavailability in rat plasma, validated via LC-MS .
- Ethical AI : Train machine learning models on toxicity datasets (e.g., Tox21) to prioritize safe this compound derivatives .
- Case Study : A 2024 hybrid approach combined microfluidics (for controlled synthesis) and RNA-seq (to assess this compound’s impact on gene networks) .
Data Management and Reporting
Q. What criteria should guide the inclusion of raw data in this compound research publications?
- Methodological Answer :
- Primary Data : Include only datasets critical to conclusions (e.g., dose-response curves, structural validation) .
- Reproducibility : Upload raw HPLC chromatograms or NMR spectra to repositories like Zenodo, citing DOIs in the manuscript .
- Ethical Compliance : Anonymize human participant data (if applicable) and obtain informed consent for biomarker studies .
Q. How should I structure a research protocol for ethical approval of this compound trials involving animal models?
- Methodological Answer :
Justification : Cite ARRIVE 2.0 guidelines to define sample size (power analysis ≥80%) and humane endpoints .
Protocol Registration : Pre-register designs on Open Science Framework (OSF) with detailed this compound administration routes (e.g., IV vs. oral) .
Transparency : Disclose this compound’s supplier, purity grade, and LOT numbers in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
